1,3,6,8-Tetrachloropyrene

Organic electronics Photoemission Electron affinity

Researchers requiring a robust, tetrafunctional pyrene core for solution-processable OLEDs or electron-transport layers face reactivity failures with non-symmetric analogs. 1,3,6,8-Tetrachloropyrene solves this via: - Melting point: 368 °C, enabling high-temperature annealing - LogP 7.2 for excellent organic solvent processability - Ionization potential: 6.3 eV, ideal for hole-blocking layers Available for immediate R&D shipment.

Molecular Formula C16H6Cl4
Molecular Weight 340 g/mol
CAS No. 81-29-8
Cat. No. B3057466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6,8-Tetrachloropyrene
CAS81-29-8
Molecular FormulaC16H6Cl4
Molecular Weight340 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=C(C1=C43)Cl)Cl
InChIInChI=1S/C16H6Cl4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H
InChIKeyKNMMEDCCXYQFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6,8-Tetrachloropyrene Overview


1,3,6,8-Tetrachloropyrene is a symmetrical, tetrahalogenated derivative of the polycyclic aromatic hydrocarbon pyrene, featuring chlorine substituents at the 1, 3, 6, and 8 positions of the fused ring system [1]. This substitution pattern imparts distinct electronic and steric properties compared to the parent hydrocarbon and other tetrasubstituted analogs . The compound is primarily valued as a versatile synthetic intermediate in cross-coupling reactions and as a precursor for advanced functional materials [2]. Its physicochemical profile includes a high melting point, low aqueous solubility, and significant lipophilicity, which govern its behavior in both synthetic and biological contexts [3].

Synthetic Role

Tetrafunctional cross-coupling precursor for star-shaped materials

Structural Signature

Symmetrical 1,3,6,8-substitution defines electronic and steric profile

Procurement Context

Advanced functional material research and halogenated PAH analog studies

Differentiation of 1,3,6,8-Tetrachloropyrene


The 1,3,6,8-substitution pattern on the pyrene core is not merely a structural variant; it fundamentally alters the molecule's electronic landscape, thermal stability, and reactivity profile in ways that cannot be replicated by other tetrasubstituted pyrenes or the parent hydrocarbon. Attempting to substitute a different tetrahalogenated pyrene—or an alternative synthetic intermediate—without considering the specific, quantitative data detailed below can lead to suboptimal reaction outcomes, material performance failures, or misinterpreted biological activity. The following evidence dimensions provide the necessary, verifiable justification for the deliberate selection of 1,3,6,8-tetrachloropyrene over its closest analogs.

Electronic mismatch

Different halogen substitution (e.g., tetrabromo analog) shifts ionization potential, potentially altering charge-transport alignment.

Thermal processing deviation

Melting point gap between chloro, bromo, and parent pyrene changes high-temperature processing windows.

Biological activity profile shift

Halogen-dependent AR antagonism may differ; tetrabromo analog exhibits distinct potency in receptor assays.

Quantitative Evidence for 1,3,6,8-Tetrachloropyrene


Ionization Potential Comparison

1,3,6,8-Tetrachloropyrene (TClP) exhibits a significantly higher ionization potential compared to the parent pyrene and its tetrabrominated counterpart. This property is critical for its performance in electronic materials, particularly as an electron-transport or hole-blocking component [1].

Ionization Potential
Head-to-head
6.3 eV (TClP)
+0.5 eV vs pyrene (5.8 eV)
+0.3 eV vs TBrP (6.0 eV)
Higher ionization potential supports electron-transport layer design
Photoelectron spectroscopy; organic crystal measurement
Organic electronics Photoemission Electron affinity

Thermal Stability Advantage

1,3,6,8-Tetrachloropyrene possesses a significantly higher melting point than pyrene, enabling its use in high-temperature synthetic procedures and applications where thermal robustness is required .

Melting Point
Reported
368 °C
+212–218 °C vs pyrene
-48–52 °C vs TBrP
Wider thermal processing window than parent hydrocarbon
Standard determination; data to verify
Thermal analysis Material science Process chemistry

Lipophilicity and Solubility Improvement

The introduction of four chlorine atoms substantially increases the octanol-water partition coefficient (LogP) relative to the parent pyrene, which is a key determinant of solubility in organic solvents and membrane permeability in biological systems [1].

Lipophilicity (LogP)
Calculated value
7.20 (predicted)
+2.12 log units vs pyrene (5.08)
Significantly higher lipophilicity improves non-polar solvent solubility
Calculated/predicted partition coefficient; confirm experimentally
Lipophilicity Partition coefficient Solubility

Androgen Receptor Antagonist Activity

1,3,6,8-Tetrachloropyrene has been identified as a moderate antagonist of the human androgen receptor, a property that distinguishes it from other halogenated pyrenes and parent pyrene which do not exhibit this specific biological activity [1].

AR Antagonism
Reported
IC50 = 5800 nM
23-fold higher vs tetrabromo Ki (cross-species)
Reported AR antagonist probe context for pathway screening
HEK293 reporter assay; cross-species interpretation needed
Endocrine disruption Androgen receptor Bioactivity

1,3,6,8-Tetrachloropyrene Applications


Solution-Processable Organic Semiconductors

The high LogP (7.2) and good solubility in organic solvents [1] make 1,3,6,8-tetrachloropyrene an excellent starting material for constructing star-shaped, solution-processable organic semiconductors. Its tetrafunctional nature allows for the introduction of various solubilizing groups via palladium-catalyzed cross-coupling, enabling the fine-tuning of electronic and processing properties for applications like OLEDs [2].

High-Temperature Stable Materials

With a melting point of 368 °C , 1,3,6,8-tetrachloropyrene is well-suited as a core building block for materials that must withstand high-temperature processing or operating conditions. This thermal robustness is particularly advantageous in the fabrication of organic electronic devices where annealing or lamination steps are required, or in the development of flame-retardant polymer additives.

Androgen Receptor Endocrine Disruption Probe

The documented antagonistic activity against the human androgen receptor (IC50 = 5800 nM) [3] establishes 1,3,6,8-tetrachloropyrene as a useful positive control or reference compound in in vitro assays designed to screen for environmental androgens and anti-androgens. Its defined potency allows for comparative studies in the field of endocrine disruption research.

OLED Electron-Transport/Hole-Blocking Layer

The elevated ionization potential of 6.3 eV [4] relative to pyrene and many common organic semiconductors makes 1,3,6,8-tetrachloropyrene and its derivatives suitable candidates for incorporation into electron-transport or hole-blocking layers in organic light-emitting diodes. This property helps confine excitons within the emissive layer, improving device efficiency and color purity [5].

Application
Selection Property
Validation Focus
Solution-processable organic semiconductors
High lipophilicity and organic solvent solubility
Solubility in non-polar solvents; film-forming ability
High-temperature stable materials
Elevated melting point and thermal robustness
Thermal processing window; stability under annealing
Androgen receptor pathway research probe
AR antagonism assay context
AR reporter gene assay response; comparative antagonism profiling
OLED electron-transport/hole-blocking layer
High ionization potential
Energy level alignment; exciton confinement efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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